(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol
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Overview
Description
JWH-401 is a synthetic cannabinoid belonging to the naphthoylindole family. These compounds are designed to mimic the effects of tetrahydrocannabinol, the active component in cannabis. JWH-401, like other synthetic cannabinoids, interacts with cannabinoid receptors in the brain, producing psychoactive effects. It was developed by the research group of John William Huffman at Clemson University, which synthesized over 450 cannabinoids for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-401 typically involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of JWH-401 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
JWH-401 undergoes several types of chemical reactions, including:
Oxidation: JWH-401 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-401 to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can modify the naphthoyl or indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated and halogenated derivatives of JWH-401. These derivatives are often studied for their altered pharmacological properties .
Scientific Research Applications
JWH-401 has been extensively studied for its interactions with cannabinoid receptors. It is used in research to understand the pharmacology of synthetic cannabinoids and their effects on the endocannabinoid system. In biology, JWH-401 is used to study the effects of cannabinoids on cell signaling pathways. In medicine, it is investigated for its potential therapeutic applications, including pain management and anti-inflammatory effects. Industrially, JWH-401 and its derivatives are used in the development of new synthetic cannabinoids for research and potential therapeutic use .
Mechanism of Action
JWH-401 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. JWH-401 acts as a full agonist at these receptors, mimicking the effects of endogenous cannabinoids like anandamide. This binding leads to the activation of intracellular signaling pathways, resulting in the psychoactive and physiological effects associated with cannabinoids .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with similar structure and effects.
JWH-073: Known for its potent effects on cannabinoid receptors.
JWH-250: A phenylacetylindole with distinct pharmacological properties
Uniqueness
JWH-401 is unique in its specific binding affinity and selectivity for cannabinoid receptors. It has been found to have a higher potency compared to some other synthetic cannabinoids, making it a valuable compound for research. Its unique structure allows for the study of structure-activity relationships within the naphthoylindole family .
Properties
Molecular Formula |
C23H38O |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H38O/c1-4-5-6-7-8-9-17-23(2,3)21-15-13-19(14-16-21)20-11-10-12-22(24)18-20/h13-16,20,22,24H,4-12,17-18H2,1-3H3/t20-,22+/m0/s1 |
InChI Key |
DQKOXMDLNBLQTB-RBBKRZOGSA-N |
Isomeric SMILES |
CCCCCCCCC(C)(C)C1=CC=C(C=C1)[C@H]2CCC[C@H](C2)O |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O |
Origin of Product |
United States |
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